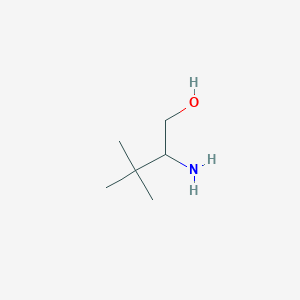

2-Amino-3,3-dimethylbutan-1-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-3,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBULSURVMXPBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399927 | |

| Record name | 2-amino-3,3-dimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3907-02-6 | |

| Record name | 2-amino-3,3-dimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of (S)-2-Amino-3,3-dimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-2-Amino-3,3-dimethylbutan-1-ol, a chiral amino alcohol widely utilized as a building block in asymmetric synthesis, particularly in the development of pharmaceutical compounds. This document details quantitative data, experimental methodologies for their determination, and logical relationships between these properties.

Core Physical Properties

(S)-2-Amino-3,3-dimethylbutan-1-ol, also known by its synonym (S)-tert-Leucinol, is a white or colorless crystalline low melting mass or liquid.[1] Its chemical structure consists of a butanol backbone with an amino group and a bulky tert-butyl group at the second carbon, which imparts significant steric hindrance and chirality.[2]

Quantitative Physical Data

The following table summarizes the key physical properties of (S)-2-Amino-3,3-dimethylbutan-1-ol.

| Property | Value | Source |

| Molecular Formula | C6H15NO | [3][4] |

| Molecular Weight | 117.19 g/mol | [3][4] |

| Melting Point | 30-34 °C | [1][3][5] |

| Boiling Point | 114-116 °C at 10 mmHg | [1][3][6][7] |

| Density | 0.9 g/mL at 25 °C | [1][3] |

| Specific Optical Rotation | [α]26/D +37° (c = 1.5 in ethanol) | [1][6] |

| Solubility | Soluble in Methanol | [1][3][6] |

| Appearance | White or colorless crystalline low melting mass or liquid | [1] |

| CAS Number | 112245-13-3 | [3][4] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of (S)-2-Amino-3,3-dimethylbutan-1-ol are outlined below. These are standard laboratory procedures adapted for this specific compound.

Determination of Melting Point

The melting point of (S)-2-Amino-3,3-dimethylbutan-1-ol can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small, dry sample of (S)-2-Amino-3,3-dimethylbutan-1-ol is finely powdered.

-

A capillary tube is sealed at one end and the powdered sample is packed into the tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Boiling Point

The boiling point is determined at reduced pressure (10 mmHg) due to the relatively high boiling point of the compound at atmospheric pressure.

Procedure:

-

A small sample of (S)-2-Amino-3,3-dimethylbutan-1-ol is placed in a distillation flask.

-

The flask is connected to a vacuum distillation apparatus.

-

The pressure is reduced to 10 mmHg.

-

The sample is heated gradually.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

Determination of Specific Optical Rotation

The optical rotation is a critical measure of the enantiomeric purity of (S)-2-Amino-3,3-dimethylbutan-1-ol. The (S)-enantiomer is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-).[2]

Procedure:

-

A solution of (S)-2-Amino-3,3-dimethylbutan-1-ol is prepared by accurately weighing a sample and dissolving it in a known volume of ethanol (e.g., 1.5 g in 100 mL).

-

A polarimeter is calibrated using a blank solvent (ethanol).

-

The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 dm).

-

The angle of rotation of plane-polarized light (sodium D-line, 589 nm) at a specific temperature (26 °C) is measured.

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed, with quantitative analysis requiring techniques like HPLC or spectroscopy.

Procedure (Qualitative):

-

A small, measured amount of (S)-2-Amino-3,3-dimethylbutan-1-ol is added to a test tube.

-

A small volume of the solvent to be tested (e.g., water, methanol, ethanol) is added incrementally with agitation.

-

Observations are made to determine if the compound dissolves completely.

Logical Relationships and Workflows

The physical properties of (S)-2-Amino-3,3-dimethylbutan-1-ol are interconnected and influence its application in synthesis and drug development. The following diagram illustrates these relationships.

Caption: Interrelation of (S)-2-Amino-3,3-dimethylbutan-1-ol properties and their applications.

This guide provides essential technical information on the physical properties of (S)-2-Amino-3,3-dimethylbutan-1-ol for professionals in research and development. The data and protocols herein are intended to support the effective use of this versatile chiral building block.

References

- 1. (S)-TERT-LEUCINOL manufacturers and suppliers in india [chemicalbook.com]

- 2. 2-Amino-3,3-dimethylbutan-1-ol | 3907-02-6 | Benchchem [benchchem.com]

- 3. 112245-13-3 CAS MSDS ((S)-TERT-LEUCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. (2S)-2-Amino-3,3-dimethyl-1-butanol | C6H15NO | CID 2734079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-tert-Leucinol | CAS#:112245-13-3 | Chemsrc [chemsrc.com]

- 6. (S)-TERT-LEUCINOL | 112245-13-3 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-3,3-dimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-3,3-dimethylbutan-1-ol, also known as (R)-(-)-tert-Leucinol, is a crucial chiral building block in asymmetric synthesis, particularly valued in the pharmaceutical industry for the development of therapeutic agents. Its bulky tert-butyl group provides significant steric hindrance, a property frequently exploited to achieve high stereoselectivity in chemical reactions. This guide provides a comprehensive overview of the primary synthetic routes to obtain this versatile amino alcohol, detailing experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications.

Core Synthetic Strategies

The synthesis of enantiomerically pure (R)-2-Amino-3,3-dimethylbutan-1-ol can be achieved through several distinct methodologies. The most prominent and effective routes include:

-

Classical Resolution of a Racemic Mixture: This traditional method involves the separation of a racemic mixture of 2-Amino-3,3-dimethylbutan-1-ol using a chiral resolving agent.

-

Asymmetric Reduction of a Prochiral Ketone: This highly efficient method utilizes a chiral catalyst to stereoselectively reduce a prochiral amino ketone, yielding the desired (R)-enantiomer. The Corey-Itsuno reduction is a notable example of this approach.

-

Reductive Amination of a Ketone: This strategy involves the conversion of a ketone to an amine through the formation of an imine intermediate, which is then reduced. Enantioselectivity is achieved through the use of chiral catalysts or ligands.

-

Enzymatic Kinetic Resolution: This biocatalytic approach employs enzymes, typically lipases, to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the unreacted (R)-enantiomer.

Experimental Protocols

Below are detailed experimental protocols for the key synthetic methods.

Classical Resolution using N-(2-naphthoyl)-(S)-tert-leucine

This method relies on the formation of diastereomeric salts which can be separated by fractional crystallization.

Experimental Protocol:

-

Salt Formation: A solution of racemic (RS)-2-Amino-3,3-dimethylbutan-1-ol and N-(2-naphthoyl)-(S)-tert-leucine are dissolved in isopropanol with heating.

-

Crystallization: The mixture is then cooled with stirring, allowing the salt of (R)-2-Amino-3,3-dimethylbutan-1-ol and N-(2-naphthoyl)-(S)-tert-leucine to crystallize.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Free Amine: The isolated salt is treated with a base to liberate the free (R)-2-Amino-3,3-dimethylbutan-1-ol, which is then extracted with an organic solvent.

| Parameter | Value | Reference |

| Resolving Agent | N-(2-naphthoyl)-(S)-tert-leucine | [1] |

| Solvent | Isopropanol | [1] |

| Yield | 70% (of the diastereomeric salt) | [1] |

| Enantiomeric Ratio (R/S) | 98.7 : 1.3 | [1] |

Asymmetric Reduction via Corey-Itsuno Reduction

The Corey-Itsuno reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst.[1][2][3][4][5]

Conceptual Workflow:

References

A Technical Guide to 2-Amino-3,3-dimethylbutan-1-ol: A Chiral Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,3-dimethylbutan-1-ol, a chiral amino alcohol, is a pivotal building block in the field of asymmetric synthesis. Its structure, featuring a primary amine, a primary alcohol, and a sterically demanding tert-butyl group, makes it an invaluable tool for introducing chirality in the synthesis of complex molecules. This is particularly crucial in the pharmaceutical industry, where the therapeutic efficacy of a drug often resides in a single enantiomer, while the other may be inactive or even harmful.[1] The compound exists as a racemic mixture and as two distinct enantiomers, (R)- and (S)-2-Amino-3,3-dimethylbutan-1-ol.[1] This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications, with a focus on its role in drug development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound and its individual enantiomers are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 3907-02-6 (Racemate) | [1][2][3][4] |

| 112245-09-7 ((R)-enantiomer) | [5] | |

| 112245-13-3 ((S)-enantiomer) | [6][7] | |

| Molecular Formula | C₆H₁₅NO | [1][2][3][4] |

| Molecular Weight | 117.19 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 30-33 °C (for (R)-enantiomer) | [5] |

| Boiling Point | 70 °C at 0.4 mmHg (for (R)-enantiomer) | [5] |

| Density | 0.9 g/mL at 25 °C (for (R)-enantiomer) | [5] |

| Specific Rotation [α] | -34° to -40° (for (R)-(-)-enantiomer) | [1] |

Table 2: Spectroscopic Data for Structural Elucidation

| Spectroscopy | Data Interpretation |

| Proton NMR (¹H NMR) | Provides information on the chemical environment of each proton, confirming the connectivity of the carbon skeleton and the presence of the amine, hydroxyl, and tert-butyl groups.[1] |

| Carbon-13 NMR (¹³C NMR) | Reveals the number of chemically distinct carbon atoms and their types (methyl, methylene, methine, quaternary). |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, as well as C-H and C-N stretching vibrations. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns useful for structural confirmation. The exact mass is 117.115364102.[2][4] |

Synthesis and Resolution

The preparation of enantiomerically pure this compound can be achieved through two main strategies: resolution of a racemic mixture or direct enantioselective synthesis.

Racemic Synthesis

A common method for synthesizing the racemic mixture is through the reductive amination of a ketone precursor, 3,3-dimethylbutan-2-one. This reaction typically involves a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.[1]

Resolution of Enantiomers

Classical resolution is a widely used technique to separate the enantiomers from a racemic mixture.[1] This involves the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[1][8] After separation, the desired enantiomer of the amino alcohol can be liberated from its salt.

Enantioselective Synthesis

Directly synthesizing a single enantiomer (asymmetric synthesis) is often a more efficient approach. This can be accomplished by the asymmetric reduction of the corresponding amino ketone, 2-amino-3,3-dimethylbutan-1-one.[1] This transformation can be catalyzed by chiral oxazaborolidines or transition metal complexes with chiral ligands to achieve high enantiomeric excess.[1]

Chemical Reactivity and Transformations

The dual functionality of this compound allows for a range of chemical transformations at both the amino and hydroxyl groups.

-

Oxidation : The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid. The outcome depends on the choice of oxidizing agent and reaction conditions, with milder reagents favoring the aldehyde and stronger ones yielding the carboxylic acid.[1]

-

Nucleophilic Substitution : The amino group can act as a nucleophile in various reactions, such as alkylation, acylation, and condensation reactions, to form a wide array of derivatives.

-

Derivatization : Both the amine and hydroxyl groups can be protected or derivatized to facilitate specific transformations at other parts of the molecule or to synthesize more complex structures, such as chiral ligands.

Caption: General reaction pathways for this compound.

Applications in Asymmetric Synthesis and Drug Development

The primary significance of this compound lies in its application as a chiral building block in asymmetric synthesis.[1] Its bulky tert-butyl group provides significant steric hindrance, which is effectively exploited in stereoselective reactions.[1]

-

Chiral Auxiliaries : It can be temporarily incorporated into a non-chiral starting material to direct a subsequent reaction to produce a single enantiomer of the product. After the reaction, the auxiliary is removed.[1]

-

Chiral Ligands : This amino alcohol is a precursor for the synthesis of more complex chiral ligands. These ligands are then used in metal-catalyzed reactions, such as asymmetric alkylations or palladium-catalyzed C-H activations, to achieve high levels of enantioselectivity.[1]

The ability to selectively produce a single enantiomer is paramount in drug development. Many modern pharmaceuticals are chiral, and their desired biological activity is often associated with only one enantiomer. The use of building blocks like this compound is fundamental to the efficient and stereocontrolled synthesis of these active pharmaceutical ingredients (APIs). Amino acids and their derivatives, in general, play a multimodal role in drug development, from being part of the final drug structure to acting as excipients or enhancers of drug solubility and permeability.[9]

Caption: Workflow of this compound in asymmetric synthesis.

Experimental Protocols

Example Protocol: Resolution of Racemic 2-Amino-1-butanol with L(+)-Tartaric Acid

This protocol is adapted from a general procedure for resolving amino alcohols and illustrates the principles of diastereomeric salt formation and separation.[8]

-

Dissolution : Dissolve the racemic this compound in a suitable solvent, such as anhydrous methanol.

-

Salt Formation : To this solution, add an equimolar amount of L(+)-tartaric acid. The reaction is often exothermic.

-

Crystallization : Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization. The salt of one enantiomer will preferentially crystallize due to its lower solubility.

-

Isolation : Collect the precipitated salt by filtration.

-

Washing : Wash the collected crystals with a small amount of cold solvent (e.g., methanol) to remove impurities.

-

Liberation of the Free Amine : Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free enantiomerically enriched amino alcohol.

-

Extraction : Extract the free amino alcohol into an organic solvent (e.g., dichloromethane).

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer. The enantiomeric purity can be determined by chiral HPLC or by measuring its specific optical rotation.

Safety and Handling

This compound is classified as an irritant.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]

-

Storage : Keep in a dark place under an inert atmosphere at room temperature.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. Its unique structural features are leveraged to control stereochemistry in the synthesis of complex molecules, particularly in the development of new pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers aiming to construct enantiomerically pure compounds with potential therapeutic applications.

References

- 1. This compound | 3907-02-6 | Benchchem [benchchem.com]

- 2. This compound | C6H15NO | CID 4149212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3907-02-6 | 2-Amino-3,3-dimethyl-butan-1-ol - Synblock [synblock.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. (2S)-2-Amino-3,3-dimethyl-1-butanol | C6H15NO | CID 2734079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

A Technical Overview of tert-Leucinol: Molecular Properties

This guide provides essential physicochemical data for tert-Leucinol, a chiral amino alcohol widely utilized as a building block in asymmetric synthesis. Its structural properties make it a valuable component for the development of chiral catalysts, ligands, and pharmaceutical intermediates.

Physicochemical Data

The fundamental molecular properties of tert-Leucinol are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and reaction optimization.

| Identifier | Value | Reference |

| Molecular Formula | C₆H₁₅NO | [1][2][3] |

| Linear Formula | (CH₃)₃CCH(NH₂)CH₂OH | |

| Molecular Weight | 117.19 g/mol | [1][3] |

| CAS Number | 112245-13-3 | [1][2][3] |

Structural and Molecular Relationships

The relationship between the common name, chemical formula, and molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical connection for tert-Leucinol.

References

Spectroscopic Profile of 2-Amino-3,3-dimethylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, 2-Amino-3,3-dimethylbutan-1-ol. This compound serves as a valuable building block in pharmaceutical and materials science research. This document collates available experimental and predicted spectroscopic data to facilitate its identification, characterization, and application in research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₅NO[1]

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound Hydrochloride in DMSO-d₆

| Chemical Shift (δ) ppm | Number of Protons | Multiplicity | Assignment |

| ~1.02 | 9H | Singlet (s) | -C(CH ₃)₃ |

| Data Not Available | 1H | Not Available | -CH (NH₂)CH₂OH |

| Data Not Available | 2H | Not Available | -CH₂OH |

| Data Not Available | 1H | Not Available | -CH₂OH |

| Data Not Available | 3H | Not Available | -NH ₃⁺ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Data Source |

| Data Not Available | C (CH₃)₃ | |

| ~26.6 | -C(C H₃)₃ | Predicted |

| Data Not Available | -C H(NH₂)CH₂OH | |

| Data Not Available | -C H₂OH |

Note: While a ¹³C NMR spectrum is available on PubChem, specific chemical shift values are not provided in the search results.[1] The chemical shift for the methyl carbons of the tert-butyl group is a predicted value.[2] The spectrum is expected to show distinct peaks for the quaternary carbon, the three equivalent methyl carbons of the tert-butyl group, the chiral methine carbon, and the methylene carbon.[2]

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for the (S)-enantiomer of this compound is available from Sigma-Aldrich. While the full spectrum is not publicly available, the characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | O-H stretch | Broad, characteristic of alcohols |

| 3400-3300 | N-H stretch | Primary amine |

| 2960-2850 | C-H stretch | Aliphatic |

| 1650-1580 | N-H bend | Primary amine scissoring |

| 1200-1000 | C-O stretch | Primary alcohol |

| 1200-1100 | C-N stretch | Aliphatic amine |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion/Fragment Formula | Description |

| 117.12 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 86.10 | [C₅H₁₂N]⁺ | Loss of the hydroxymethyl group (-CH₂OH) |

| 44.05 | [C₂H₆N]⁺ | Alpha-cleavage, loss of the tert-butyl group |

Note: These m/z values are predicted and may vary slightly in an experimental spectrum.[2] For the hydrochloride salt, Electrospray Ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion.[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not widely published. However, the following sections describe generalized methodologies for obtaining NMR, IR, and MS data for amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of an amino alcohol is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the amino alcohol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (OH and NH₂).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 300-500 MHz NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 75-125 MHz NMR spectrometer.

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay (d1): 2-5 seconds.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform and phase correction.

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

ATR-IR is a convenient technique for obtaining the infrared spectrum of solid or liquid samples with minimal preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid this compound sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Collection: Record a background spectrum of the empty ATR crystal first, followed by the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

The following outlines a general procedure for obtaining a mass spectrum using electrospray ionization (ESI), which is suitable for polar molecules like amino alcohols.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid (e.g., 0.1%) is often added to promote protonation in positive ion mode.

-

-

Instrument Parameters (ESI-MS):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

-

Ionization Mode: Positive ion mode to observe the [M+H]⁺ ion.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable and abundant signal for the ion of interest.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-200).

-

Collision-Induced Dissociation (CID): To obtain fragmentation data (MS/MS), select the precursor ion ([M+H]⁺) and subject it to CID with a collision gas (e.g., argon) at varying collision energies.

-

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: Predicted MS fragmentation pathway.

References

Commercial Sourcing and Synthetic Routes for Enantiopure tert-Leucinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure (R)- and (S)-tert-Leucinol are pivotal chiral building blocks in modern asymmetric synthesis. Their bulky tert-butyl group provides a high degree of stereochemical control, making them invaluable as chiral auxiliaries and synthons for chiral ligands in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of commercial suppliers, key specifications, and a detailed experimental protocol for the laboratory-scale synthesis of enantiopure tert-Leucinol.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer enantiopure (R)- and (S)-tert-Leucinol. The table below summarizes the offerings from several prominent vendors, providing key quantitative data to facilitate selection based on research and development needs.

| Supplier | Product Name | Enantiomer | CAS Number | Purity/Assay | Optical Rotation | Melting Point (°C) |

| Sigma-Aldrich (MilliporeSigma) | (R)-(-)-tert-Leucinol | (R) | 112245-09-7 | ≥98%[1] | [α]20/D −37°, c = 1.5 in ethanol[1] | 30-33[1] |

| Sigma-Aldrich (MilliporeSigma) | L-tert-Leucinol | (S) | 112245-13-3 | ≥98%[2] | [α]26/D +37°, c = 1.5 in ethanol[2] | 30-34[2] |

| Thermo Scientific Chemicals | (R)-(-)-tert-Leucinol | (R) | 112245-09-7 | 98%[3] | - | - |

| Thermo Scientific Chemicals | (S)-tert-Leucinol | (S) | 112245-13-3 | 95%[4] | +34° to +40° (c=1.5, EtOH)[4] | - |

| ChemScene | L-tert-Leucinol | (S) | 112245-13-3 | ≥98%[5] | - | - |

| BioChemPartner | (R)-tert-Leucinol | (R) | 112245-09-7 | 98%[6] | - | - |

| Advanced ChemBlocks | (R)-tert-Leucinol | (R) | 112245-09-7 | 97% | - | - |

Synthetic Preparation of Enantiopure (S)-tert-Leucinol

The most common and efficient laboratory-scale synthesis of enantiopure tert-Leucinol involves the reduction of the corresponding enantiopure amino acid, L-tert-Leucine. The following protocol is adapted from a procedure published in Organic Syntheses.

Experimental Protocol: Reduction of L-tert-Leucine

Materials:

-

L-tert-Leucine (99% ee)

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

20% aqueous Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice-water bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 500-mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet is charged with L-tert-leucine (5.00 g, 38.1 mmol). Anhydrous tetrahydrofuran (100 mL) is added, and the resulting suspension is cooled to approximately 4 °C in an ice-water bath.[7]

-

Addition of Reducing Agent: Sodium borohydride (3.46 g, 91.5 mmol, 2.40 equiv) is added to the cooled suspension in one portion.[7]

-

Addition of Iodine Solution: The addition funnel is charged with a solution of iodine (9.67 g, 38.1 mmol, 1.00 equiv) in anhydrous tetrahydrofuran (25 mL). This solution is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the internal temperature below 10 °C.[7]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 18 hours. During this time, the reaction mixture will become a clear, colorless solution followed by the formation of a white precipitate.

-

Quenching and Work-up: The reaction is cooled to room temperature, and excess sodium borohydride is quenched by the slow, dropwise addition of methanol until gas evolution ceases. The solvents are then removed under reduced pressure using a rotary evaporator. The resulting white semi-solid is dissolved in 20% aqueous potassium hydroxide (75 mL) and stirred for 5 hours at ambient temperature to hydrolyze any borate esters.[7]

-

Extraction: The aqueous phase is extracted with dichloromethane (6 x 60 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-tert-leucinol as a colorless oil.[7]

-

Purification (Optional): The crude product can be purified by distillation if necessary. However, for many applications, the crude material is of sufficient purity.[7]

Application in Asymmetric Synthesis: A Workflow Example

Enantiopure tert-Leucinol is a cornerstone in the synthesis of chiral ligands for asymmetric catalysis. A prominent example is its use in the preparation of phosphinooxazoline (PHOX) ligands, which are highly effective in a variety of metal-catalyzed asymmetric transformations.

Caption: Workflow for the synthesis and application of (S)-tert-Leucinol.

The provided diagram illustrates a typical workflow where (S)-tert-Leucinol is first synthesized from L-tert-Leucine. It is then reacted with 2-bromobenzoyl chloride to form an amide intermediate, which subsequently undergoes cyclization and phosphination to yield the (S)-tert-ButylPHOX ligand. This chiral ligand is then complexed with a metal precursor, such as an iridium complex, to form a highly active and enantioselective catalyst for reactions like asymmetric hydrogenation. This pathway highlights the critical role of enantiopure tert-Leucinol in translating chirality from a readily available starting material to a valuable, enantiomerically enriched final product.

References

- 1. m.youtube.com [m.youtube.com]

- 2. york.ac.uk [york.ac.uk]

- 3. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Synthesis of tert-Leucinol from tert-Leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chiral amino alcohols are fundamental building blocks in modern organic synthesis, serving as crucial intermediates and chiral auxiliaries in the production of pharmaceuticals and other bioactive molecules.[1][2][3] (S)-tert-Leucinol, derived from the non-proteinogenic amino acid (S)-tert-Leucine, is a particularly valuable synthon due to its bulky tert-butyl group, which provides high stereochemical control in asymmetric reactions. This technical guide provides an in-depth overview of the chemical synthesis of tert-Leucinol from tert-Leucine, focusing on common reductive methods, detailed experimental protocols, and quantitative data.

Core Synthesis Pathway: Reduction of a Carboxylic Acid

The conversion of tert-Leucine to tert-Leucinol is a chemical reduction of a carboxylic acid to a primary alcohol. This transformation requires potent reducing agents, as the carboxylate group is relatively unreactive compared to aldehydes or ketones.[4] Standard reagents like sodium borohydride (NaBH₄) are generally ineffective for this purpose.[4][5] The most common and effective methods employ strong hydride donors such as lithium aluminum hydride (LiAlH₄), borane (BH₃), or activated borohydride reagents.[5][6][7]

The general transformation is illustrated below:

Caption: General reaction scheme for the reduction of tert-Leucine.

Key Reductive Methodologies

Several robust methods exist for the reduction of tert-Leucine. The choice of reagent often depends on factors like scale, safety, and the presence of other functional groups.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and common reducing agent for carboxylic acids.[8] It reduces the acid directly to the primary alcohol.[5] Reactions are typically run in anhydrous ethers like diethyl ether or tetrahydrofuran (THF) and require a subsequent acidic workup.[8] LiAlH₄ is highly reactive and pyrophoric, requiring careful handling.[8]

-

Borane (BH₃): Borane complexes, such as BH₃-THF or BH₃-SMe₂, are effective at reducing carboxylic acids.[7] Borane is often more selective than LiAlH₄, tolerating other functional groups like esters.[7]

-

Activated Lithium Borohydride (LiBH₄): While less reactive than LiAlH₄, the reducing power of lithium borohydride can be enhanced by additives. A common method involves the in-situ generation of diborane or other activated species using trimethylsilyl chloride (TMSCl).[9] This approach offers a safer alternative to LiAlH₄ while maintaining high efficiency.

Quantitative Data Summary

The following table summarizes quantitative data from established protocols for the synthesis of (S)-tert-Leucinol from (S)-tert-Leucine.

| Method/Reagents | Starting Material | Solvent | Yield | Purity/Notes | Reference |

| LiBH₄ / TMSCl | (S)-tert-Leucine (30.5 mmol) | THF | 83% | Purified by distillation. | [9] |

| Not Specified | (S)-tert-Leucine | THF | 99% | Crude product, used directly in the next step. | [10] |

| Red-Al | N-protected amino acids | Not specified | Very high yields | General method for amino alcohols. | [11] |

Detailed Experimental Protocol: LiBH₄/TMSCl Reduction

This protocol is a composite methodology based on a highly effective and commonly cited procedure for the synthesis of (S)-tert-Leucinol.[9]

Materials and Reagents:

-

(S)-tert-Leucine

-

Tetrahydrofuran (THF), anhydrous

-

Lithium borohydride (LiBH₄)

-

Trimethylsilyl chloride (TMSCl)

-

Methanol

-

4M Sodium hydroxide (NaOH) solution

-

tert-Butyl methyl ether (MTBE)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a nitrogen-purged Schlenk tube, suspend (S)-tert-Leucine (1.0 eq) in anhydrous THF.

-

Cooling: Cool the resulting suspension to 10°C using an ice bath.

-

Addition of LiBH₄: Add lithium borohydride (2.0 eq) to the suspension in portions over 5 minutes.[9]

-

Activation: Adjust the system temperature to 20°C. Slowly add trimethylsilyl chloride (2.2 eq) dropwise over 30 minutes.[9]

-

Reaction: Heat the reaction mixture to 65°C and maintain stirring at this temperature for 3 hours.[9]

-

Quenching: After the reaction is complete, cool the mixture back down to 10°C. Carefully quench the reaction by the slow, dropwise addition of methanol.[9]

-

Workup: Concentrate the reaction mixture using a rotary evaporator. Add 4 M aqueous sodium hydroxide solution and stir for 1 hour at room temperature.[9]

-

Extraction: Extract the aqueous layer with tert-butyl methyl ether (e.g., 3 x 40 mL).[9][10]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate via distillation or rotary evaporation to yield the crude product.[9][10]

-

Purification: The crude (S)-tert-Leucinol can be purified by vacuum distillation to yield a colorless oil or a white low-melting solid.[9][10]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Step-by-step workflow for the synthesis of tert-Leucinol.

References

- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 3. diva-portal.org [diva-portal.org]

- 4. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. (S)-TERT-LEUCINOL | 112245-13-3 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

2-Amino-3,3-dimethylbutan-1-ol: A Technical Guide to Its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-Amino-3,3-dimethylbutan-1-ol (also known as tert-butylleucinol). Due to the limited publicly available quantitative data, this document focuses on qualitative solubility, theoretical considerations, and standardized experimental protocols for determining solubility. This information is critical for applications in organic synthesis, pharmaceutical development, and materials science where this chiral amino alcohol serves as a valuable building block.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute to dissolve in a solvent to form a homogeneous solution. For a compound like this compound, which possesses both a hydrophilic amino group (-NH2) and a hydroxyl group (-OH), as well as a lipophilic tert-butyl group, its solubility is influenced by the interplay of these functionalities and the nature of the solvent.

The presence of the amino and hydroxyl groups allows for hydrogen bonding with protic solvents, such as water and alcohols, which generally leads to good solubility.[1] Conversely, the bulky and nonpolar tert-butyl group contributes to its solubility in nonpolar organic solvents.

Qualitative Solubility Profile

| Solvent Class | Solubility Description | Citation |

| Water | Soluble | [1] |

| Alcohols | Soluble | [2] |

| Ethers | Soluble | [2] |

| Chlorinated Hydrocarbons | Soluble | [2] |

| Methanol | Soluble | [3] |

Note: The term "soluble" is qualitative. For precise applications, experimental determination of solubility at specific temperatures and concentrations is essential.

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for determining the thermodynamic solubility of this compound. This method, often referred to as the shake-flask method, is a standard approach to ascertain the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) of interest (e.g., water, ethanol, ethyl acetate)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility of the compound in the specific solvent at the given temperature. The results are typically expressed in units such as mg/mL, g/100mL, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Safety and Handling

This compound is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[4] Therefore, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Conclusion

This technical guide summarizes the currently available solubility information for this compound. While quantitative data is sparse, its chemical structure suggests good solubility in a range of polar and non-polar organic solvents, as well as in water. For researchers and developers requiring precise solubility data for their applications, the provided experimental protocol offers a standardized and reliable method for its determination. As with any chemical reagent, proper safety precautions should be followed during its handling and use.

References

An In-depth Technical Guide to the Stability and Storage of tert-Leucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Leucinol. The information presented herein is crucial for maintaining the integrity, purity, and chiral fidelity of this important building block in pharmaceutical development and chemical synthesis. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment, including a proposed stability-indicating analytical method.

Introduction to tert-Leucinol

Tert-Leucinol, a chiral amino alcohol, is a valuable synthetic intermediate widely employed in the synthesis of chiral ligands, auxiliaries, and active pharmaceutical ingredients (APIs). Its bulky tert-butyl group provides steric hindrance that can impart high stereoselectivity in asymmetric reactions. The presence of both an amine and a hydroxyl functional group makes it susceptible to various degradation pathways if not stored and handled correctly. Understanding its stability profile is therefore paramount for ensuring the quality and reproducibility of downstream applications.

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of tert-Leucinol, the following storage conditions are recommended based on information from various suppliers.[1]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Light | Protect from light | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Tert-Leucinol is noted to be air-sensitive; an inert atmosphere prevents oxidative degradation. |

| Container | Tightly sealed container | To prevent exposure to moisture and air. |

Note: tert-Leucinol is a low-melting solid (melting point approximately 30-34°C), and may exist as a colorless liquid or white solid depending on the ambient temperature.

Potential Degradation Pathways

While specific degradation studies on tert-Leucinol are not extensively published, potential degradation pathways can be inferred from the chemical nature of amino alcohols and general principles of organic chemistry. Forced degradation studies are necessary to definitively identify and characterize these pathways.

A logical workflow for investigating these pathways is outlined below:

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using tert-Leucinol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects. Chiral auxiliaries are powerful tools in this field, enabling the stereoselective formation of new chiral centers. (S)-tert-Leucinol, a readily available and sterically demanding chiral amino alcohol, has emerged as a versatile and effective chiral auxiliary in a variety of asymmetric transformations. Its bulky tert-butyl group provides excellent facial shielding, leading to high levels of diastereoselectivity in reactions such as the alkylation of enolates.

These application notes provide a detailed overview and experimental protocols for the use of (S)-tert-leucinol as a chiral auxiliary in the asymmetric synthesis of α-alkylated carboxylic acids. The protocols cover the attachment of the auxiliary to a carboxylic acid, the diastereoselective alkylation of the resulting amide enolate, and the subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched carboxylic acid.

Core Principles and Workflow

The use of (S)-tert-leucinol as a chiral auxiliary follows a well-defined three-step sequence. This process is designed to introduce a new stereocenter with a high degree of stereochemical control, followed by the removal of the auxiliary to reveal the desired chiral product.

Caption: General workflow for asymmetric synthesis using (S)-tert-leucinol.

Key Applications and Protocols

The primary application highlighted here is the asymmetric α-alkylation of carboxylic acids. This method provides access to a wide range of enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks in organic synthesis.

Protocol 1: Synthesis of N-Propionyl-(S)-tert-leucinol

This protocol describes the attachment of the chiral auxiliary, (S)-tert-leucinol, to propionyl chloride to form the corresponding N-acyl derivative.

Materials:

-

(S)-tert-Leucinol

-

Propionyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of (S)-tert-leucinol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add propionyl chloride (1.1 eq.) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-propionyl-(S)-tert-leucinol.

Protocol 2: Diastereoselective Alkylation of N-Propionyl-(S)-tert-leucinol

This protocol details the formation of a lithium enolate from the N-acyl derivative and its subsequent diastereoselective alkylation with an electrophile (e.g., benzyl bromide).

Materials:

-

N-Propionyl-(S)-tert-leucinol

-

Lithium diisopropylamide (LDA) solution in THF/hexanes, freshly prepared or titrated

-

Benzyl bromide (BnBr)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve N-propionyl-(S)-tert-leucinol (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of LDA (1.1 eq.) to the stirred solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product, containing the alkylated N-acyl-tert-leucinol derivative, can be purified by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by 1H NMR spectroscopy or other suitable analytical techniques.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated N-acyl derivative to release the chiral α-alkylated carboxylic acid and recover the (S)-tert-leucinol auxiliary.

Materials:

-

Alkylated N-propionyl-(S)-tert-leucinol derivative

-

Sulfuric acid (H2SO4), concentrated

-

1,4-Dioxane

-

Water

-

Diethyl ether (Et2O)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

Procedure:

-

Dissolve the alkylated N-acyl-tert-leucinol derivative in a mixture of 1,4-dioxane and water.

-

Add concentrated sulfuric acid and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with diethyl ether to remove the recovered (S)-tert-leucinol.

-

The aqueous layer, containing the chiral carboxylic acid, can be basified with an aqueous NaOH solution and extracted with an organic solvent to remove any remaining neutral impurities.

-

Carefully acidify the aqueous layer with a suitable acid (e.g., HCl) and extract the desired chiral carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extracts containing the final product over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched α-alkylated carboxylic acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Quantitative Data Summary

The effectiveness of (S)-tert-leucinol as a chiral auxiliary is demonstrated by the high diastereoselectivity achieved in the alkylation step and the overall yields of the synthetic sequence. The following table summarizes typical results for the asymmetric alkylation of N-propionyl-(S)-tert-leucinol with various electrophiles.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield of Alkylated Product (%) | Yield of Chiral Carboxylic Acid (%) | Enantiomeric Excess (e.e.) (%) |

| Benzyl bromide | >95:5 | 85-95 | 80-90 | >90 |

| Methyl iodide | >90:10 | 80-90 | 75-85 | >85 |

| Allyl bromide | >95:5 | 88-96 | 82-92 | >92 |

| Ethyl iodide | >92:8 | 82-92 | 78-88 | >88 |

Note: Yields and diastereoselectivities are representative and may vary depending on specific reaction conditions and the purity of reagents.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in the alkylation of N-acyl-tert-leucinol derivatives is attributed to the formation of a rigid, chelated lithium enolate intermediate. The bulky tert-butyl group of the leucinol auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the less sterically hindered face.

Caption: Chelation model illustrating the steric hindrance by the tert-butyl group.

This steric control leads to the preferential formation of one diastereomer of the alkylated product, which upon cleavage of the auxiliary, yields the desired enantiomer of the α-alkylated carboxylic acid.

Conclusion

(S)-tert-Leucinol is a highly effective and practical chiral auxiliary for the asymmetric synthesis of α-alkylated carboxylic acids. The straightforward attachment and cleavage protocols, coupled with the high levels of diastereoselectivity achieved in the key alkylation step, make this a valuable methodology for accessing enantiomerically enriched building blocks for drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to implement this powerful synthetic strategy in their own work.

Application Notes and Protocols: Tert-Leucinol Mediated Aldol Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2] Achieving stereocontrol in this reaction is crucial for the synthesis of enantiomerically pure compounds, particularly in the development of pharmaceuticals and other biologically active molecules.[3] Chiral auxiliaries are powerful tools for inducing stereoselectivity, and those derived from readily available amino acids are of particular interest.[4] Tert-Leucinol, a bulky and sterically demanding chiral amino alcohol, can be converted into a chiral oxazolidinone auxiliary. This auxiliary effectively directs the stereochemical outcome of aldol reactions, leading to high diastereoselectivity and enantioselectivity in the formation of β-hydroxy carbonyl compounds.[3][5]

This document provides a detailed protocol for performing a tert-Leucinol mediated aldol reaction, from the preparation of the chiral auxiliary to the final aldol product.

Reaction Principle and Signaling Pathway

The tert-Leucinol mediated aldol reaction proceeds through a series of steps involving a chiral oxazolidinone auxiliary. The bulky tert-butyl group of the tert-Leucinol-derived auxiliary effectively shields one face of the enolate, directing the approach of the electrophilic aldehyde from the less hindered face.[5] The reaction typically proceeds via a six-membered chair-like Zimmerman-Traxler transition state, where the metal cation chelates both the enolate oxygen and the aldehyde oxygen, leading to a predictable stereochemical outcome.[3][6]

Caption: General pathway for a tert-Leucinol mediated aldol reaction.

Experimental Protocols

Preparation of (4R)-4-(tert-butyl)-1,3-oxazolidin-2-one

This protocol describes the synthesis of the chiral oxazolidinone auxiliary from (R)-tert-Leucinol.

Materials:

-

(R)-tert-Leucinol

-

Phosgene solution (or a phosgene equivalent like triphosgene or carbonyldiimidazole)

-

Toluene

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve (R)-tert-Leucinol in toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosgene in toluene (or a suitable phosgene equivalent) to the cooled solution with vigorous stirring.

-

After the addition is complete, add an aqueous solution of NaOH.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to yield the crude oxazolidinone.

-

Purify the product by recrystallization or column chromatography.

N-Acylation of the Chiral Auxiliary

This protocol details the acylation of the tert-Leucinol derived oxazolidinone.

Materials:

-

(4R)-4-(tert-butyl)-1,3-oxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride (or other desired acyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution dropwise and stir for 15-30 minutes.

-

Add the desired acyl chloride (e.g., propionyl chloride) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1-2 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the N-acyl oxazolidinone by column chromatography.

Diastereoselective Aldol Reaction

This protocol outlines the core aldol addition reaction.

Materials:

-

N-Propionyl-(4R)-4-(tert-butyl)-1,3-oxazolidin-2-one

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Phosphate buffer (pH 7)

-

Methanol

Procedure:

-

Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA or TEA.

-

Stir the mixture at -78 °C for 30-60 minutes to allow for enolate formation.

-

Add the aldehyde dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1-2 hours.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

-

Remove the cold bath and stir the mixture for 1 hour at room temperature.

-

Concentrate the mixture to remove most of the organic solvents.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic layers and concentrate in vacuo.

-

Purify the aldol adduct by column chromatography.

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final β-hydroxy acid or a derivative thereof.

Materials:

-

Aldol adduct

-

Tetrahydrofuran (THF)

-

Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH) solution

Procedure:

-

Dissolve the purified aldol adduct in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

-

Stir the mixture at 0 °C for several hours.

-

Quench the excess peroxide with a reducing agent (e.g., sodium sulfite).

-

Separate the chiral auxiliary by extraction with an organic solvent. The auxiliary can be recovered and reused.

-

Acidify the aqueous layer to protonate the carboxylate and extract the β-hydroxy acid product.

Experimental Workflow

Caption: Step-by-step experimental workflow for the aldol reaction.

Data Presentation

The following table summarizes typical results for tert-Leucinol mediated aldol reactions with various aldehydes, based on analogous systems.[7]

| Entry | Aldehyde | Product Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Isobutyraldehyde | >99:1 | 85 |

| 2 | Benzaldehyde | >99:1 | 88 |

| 3 | Acetaldehyde | >95:5 | 75 |

| 4 | Crotonaldehyde | >98:2 | 82 |

Note: The syn product is typically the major diastereomer observed when using this methodology.[3][8]

Conclusion

The use of a tert-Leucinol derived chiral auxiliary provides a highly efficient and stereoselective method for the synthesis of aldol products. The bulky tert-butyl group of the auxiliary ensures excellent facial selectivity, leading to high diastereomeric ratios. The protocols provided herein offer a comprehensive guide for researchers to successfully implement this valuable synthetic transformation. The ability to recover and reuse the chiral auxiliary adds to the practicality and cost-effectiveness of this method.

References

- 1. Aldol reaction - Wikipedia [en.wikipedia.org]

- 2. Aldol Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. scispace.com [scispace.com]

- 8. chemtube3d.com [chemtube3d.com]

Application Notes and Protocols for Diastereoselective Alkylation Utilizing 2-Amino-3,3-dimethylbutan-1-ol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and highly selective methods to construct stereogenic centers is paramount. Chiral auxiliaries have emerged as a powerful and reliable tool to achieve this goal, guiding the stereochemical outcome of a reaction to favor the formation of a specific diastereomer. 2-Amino-3,3-dimethylbutan-1-ol, a chiral amino alcohol commonly known as (S)- or (R)-tert-Leucinol, is a versatile and effective chiral auxiliary. Its sterically demanding tert-butyl group provides a strong facial bias, leading to high levels of diastereoselectivity in a variety of chemical transformations, most notably in the α-alkylation of carbonyl compounds.

This document provides detailed application notes and protocols for the use of this compound in diastereoselective alkylation reactions, focusing on its application in the synthesis of chiral α-amino acids through the alkylation of a Schiff base derivative.

Principle of Diastereoselective Alkylation

The underlying principle of using this compound as a chiral auxiliary in alkylation reactions involves the temporary attachment of this chiral moiety to a prochiral substrate. This creates a new chiral molecule with a defined stereochemical environment. The bulky tert-butyl group of the auxiliary effectively shields one face of the reactive intermediate, typically an enolate or a related nucleophile, directing the approach of an electrophile (e.g., an alkyl halide) to the less hindered face. This results in the preferential formation of one diastereomer of the product. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

A common strategy involves the formation of a chiral Schiff base from the condensation of this compound with a glycine ester. Deprotonation of this Schiff base generates a chiral enolate, which then undergoes diastereoselective alkylation.

Data Presentation

The following table summarizes the quantitative data for the diastereoselective alkylation of the Schiff base derived from (S)-2-amino-3,3-dimethylbutan-1-ol and glycine tert-butyl ester with various alkyl halides.

| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | Benzyl bromide | (S)-N-(Diphenylmethylene)-2-amino-3-phenylpropanoic acid tert-butyl ester | 85 | >95 |

| 2 | Allyl bromide | (S)-N-(Diphenylmethylene)-2-aminopent-4-enoic acid tert-butyl ester | 82 | >95 |

| 3 | Methyl iodide | (S)-N-(Diphenylmethylene)-2-aminopropanoic acid tert-butyl ester | 78 | >95 |

| 4 | Ethyl iodide | (S)-N-(Diphenylmethylene)-2-aminobutanoic acid tert-butyl ester | 80 | >95 |

Experimental Protocols

Protocol 1: Synthesis of the Chiral Schiff Base from (S)-2-Amino-3,3-dimethylbutan-1-ol and Glycine tert-butyl ester

This protocol describes the formation of the chiral imine, which serves as the substrate for the diastereoselective alkylation.

Materials:

-

(S)-2-Amino-3,3-dimethylbutan-1-ol

-

Glycine tert-butyl ester hydrochloride

-

Benzophenone imine

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add benzophenone imine (1.0 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the reaction mixture to remove the ammonium chloride byproduct.

-

To the filtrate, add (S)-2-Amino-3,3-dimethylbutan-1-ol (1.0 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Schiff base.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Alkylation of the Chiral Schiff Base

This protocol details the general procedure for the α-alkylation of the chiral Schiff base.

Materials:

-

Chiral Schiff base from Protocol 1

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF (e.g., 2 M)

-

Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dry, inert atmosphere (e.g., argon or nitrogen)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Syringes and needles for transfer of anhydrous reagents

Procedure:

-

Dissolve the chiral Schiff base (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a low-temperature bath.

-

Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.05 eq) dropwise to the cooled solution.

-

Stir the resulting enolate solution at -78 °C for 45 minutes to 1.5 hours.

-

Add the alkyl halide (2.0 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for the time required for the reaction to complete (typically 1-4 hours, can be monitored by TLC).

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the diastereomerically enriched α-alkylated product.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the Schiff base and removal of the chiral auxiliary to yield the desired α-amino acid ester.

Materials:

-

Alkylated Schiff base from Protocol 2

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve the alkylated Schiff base in tetrahydrofuran (THF).

-

Add 1 M aqueous hydrochloric acid and stir vigorously at room temperature for 1-3 hours.

-

Dilute the reaction mixture with water and extract with diethyl ether (Et₂O) to remove the chiral auxiliary and benzophenone.

-

Carefully neutralize the aqueous layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude α-amino acid ester.

-

Further purification can be achieved by chromatography or crystallization.

Mandatory Visualizations

Caption: Reaction mechanism for diastereoselective alkylation.

Caption: Experimental workflow for the synthesis.

Caption: Factors influencing diastereoselectivity.

Preparation of Chiral Ligands from 2-Amino-3,3-dimethylbutan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various chiral ligands derived from the versatile and readily available chiral building block, (S)-2-Amino-3,3-dimethylbutan-1-ol, also known as (S)-tert-leucinol. This amino alcohol is a valuable precursor for a range of privileged ligands used in asymmetric catalysis, a critical tool in modern drug discovery and development. The protocols outlined below cover the preparation of three major classes of ligands: Bis(oxazoline) (BOX), Phosphine-oxazoline (PHOX), and Schiff Base ligands.

Introduction

(S)-2-Amino-3,3-dimethylbutan-1-ol possesses a sterically demanding tert-butyl group adjacent to the stereogenic center, which can effectively control the facial selectivity in metal-catalyzed reactions. This feature, combined with its straightforward derivation from the inexpensive amino acid L-tert-leucine, makes it an attractive starting material for the synthesis of a diverse array of chiral ligands. These ligands have demonstrated high efficacy in a variety of enantioselective transformations, including Diels-Alder reactions, cyclopropanation, and various carbon-carbon bond-forming reactions.

Ligand Synthesis Overview

The primary amino and hydroxyl functionalities of (S)-2-Amino-3,3-dimethylbutan-1-ol serve as convenient handles for the construction of different ligand scaffolds. This document details the synthesis of:

-

Bis(oxazoline) (BOX) Ligands: These C2-symmetric ligands are synthesized by the condensation of two equivalents of the amino alcohol with a dicarboxylic acid derivative or a dinitrile.

-

Phosphine-oxazoline (PHOX) Ligands: These P,N-bidentate ligands are typically prepared in a multi-step sequence involving the formation of an oxazoline ring followed by the introduction of a phosphine moiety.

-